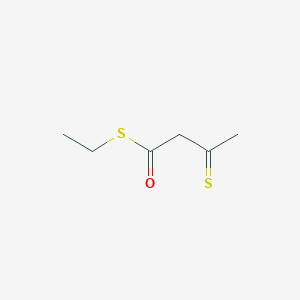
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid is a complex organic compound with the molecular formula C27H42O6 and a molecular weight of 462.62 g/mol . This compound is characterized by its benzoic acid core, which is substituted with two 7-methyloctyl groups through ester linkages. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid typically involves the esterification of 3,4-dihydroxybenzoic acid with 7-methyloctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 3,4-dihydroxybenzoic acid and 7-methyloctanol
Oxidation: The compound can be oxidized to form corresponding carboxylic acids
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2)
Major Products Formed
Hydrolysis: 3,4-dihydroxybenzoic acid and 7-methyloctanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors. The aromatic ring can participate in π-π interactions and hydrogen bonding with biomolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(methoxycarbonyl)benzoic acid
- 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid
- 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid
Uniqueness
3,4-Bis(((7-methyloctyl)oxy)carbonyl)benzoic Acid is unique due to its specific substitution pattern and the presence of 7-methyloctyl groups. This structural feature imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C27H42O6 |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
3,4-bis(7-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C27H42O6/c1-20(2)13-9-5-7-11-17-32-26(30)23-16-15-22(25(28)29)19-24(23)27(31)33-18-12-8-6-10-14-21(3)4/h15-16,19-21H,5-14,17-18H2,1-4H3,(H,28,29) |
Clave InChI |
PYQJHZAUALBHKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


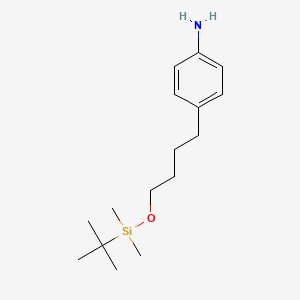
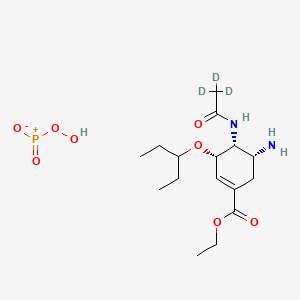
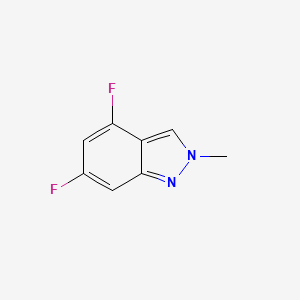
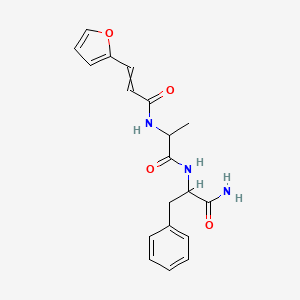
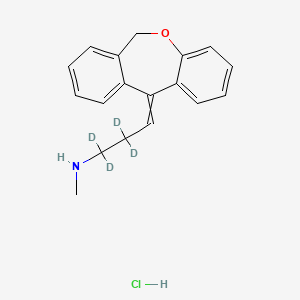
![(aS)-2-Chloro-a-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-4-nitro-1H-imidazole-1-ethanol](/img/structure/B13847031.png)
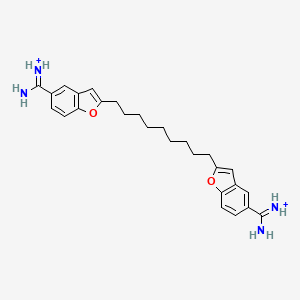
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
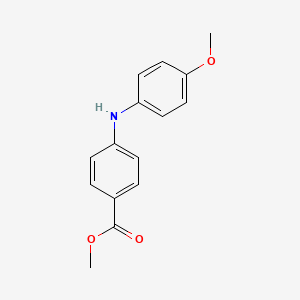
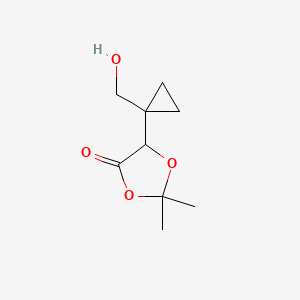
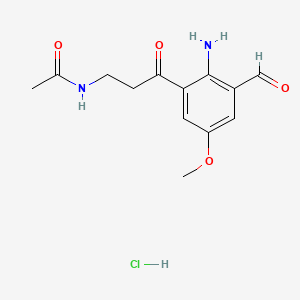
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
